molecular formula C10H12O4 B2859674 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone CAS No. 736893-92-8

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone

Cat. No.: B2859674
CAS No.: 736893-92-8
M. Wt: 196.202
InChI Key: OMFNTGADVAMGHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone typically involves the oxidation of 2,5-diethylhydroquinone. One common method includes the use of oxidizing agents such as potassium dichromate or ferric chloride under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, ferric chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Secondary amines, thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful compound in redox chemistry. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer reactions . The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone is unique due to the presence of ethyl groups, which influence its solubility and reactivity compared to other benzoquinone derivatives. The ethyl groups also provide steric hindrance, affecting the compound’s interactions with other molecules .

Properties

IUPAC Name

2,5-diethyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNTGADVAMGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(=C(C1=O)O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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